10-(4-benzoylphenyl)-10H-phenoxazine 10-(4-benzoylphenyl)-10H-phenoxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18940161
InChI: InChI=1S/C25H17NO2/c27-25(18-8-2-1-3-9-18)19-14-16-20(17-15-19)26-21-10-4-6-12-23(21)28-24-13-7-5-11-22(24)26/h1-17H
SMILES:
Molecular Formula: C25H17NO2
Molecular Weight: 363.4 g/mol

10-(4-benzoylphenyl)-10H-phenoxazine

CAS No.:

Cat. No.: VC18940161

Molecular Formula: C25H17NO2

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

10-(4-benzoylphenyl)-10H-phenoxazine -

Molecular Formula C25H17NO2
Molecular Weight 363.4 g/mol
IUPAC Name (4-phenoxazin-10-ylphenyl)-phenylmethanone
Standard InChI InChI=1S/C25H17NO2/c27-25(18-8-2-1-3-9-18)19-14-16-20(17-15-19)26-21-10-4-6-12-23(21)28-24-13-7-5-11-22(24)26/h1-17H
Standard InChI Key FPQJKWORYZHENZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53

Structural Characteristics and Molecular Design

10-(4-Benzoylphenyl)-10H-phenoxazine features a phenoxazine core—a heterocyclic system comprising two benzene rings fused via oxygen and nitrogen atoms—substituted at the 10-position with a 4-benzoylphenyl group. This substitution introduces a benzoyl (C₆H₅-C=O) moiety, which significantly alters the electronic and steric profile of the molecule compared to unsubstituted phenoxazine or its halogenated analogs .

Electronic Effects of Substituents

The benzoyl group is electron-withdrawing due to its carbonyl functionality, which polarizes the phenoxazine core and enhances its redox activity. This contrasts with electron-donating substituents like methoxy (-OCH₃) or electronegative halogens (e.g., bromine in 10-(4-bromophenyl)-10H-phenoxazine) . Computational studies on analogous phenoxazines suggest that such substituents modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, influencing charge-transfer properties .

Synthetic Methodologies

Core Synthesis: 10H-Phenoxazine

The synthesis of the phenoxazine core typically follows the Bernthsen method, involving pyrolytic condensation of 2-aminophenol derivatives. A modern adaptation (WO2002034732A1) utilizes 2-aminophenol and diphenyl ether in the presence of iodine at 250–280°C, yielding 10H-phenoxazine with 36% efficiency after purification via liquid-liquid extraction .

Key Synthetic Steps:

  • Condensation: Heating 2-aminophenol in diphenyl ether with iodine initiates cyclization.

  • Purification: Post-reaction, the mixture is dissolved in methanol-water, filtered through celite, and extracted with petroleum ether.

  • Crystallization: Concentrated extracts yield 10H-phenoxazine as a dull white solid (m.p. 154–155°C) .

Chemical and Physical Properties

Reactivity and Stability

The benzoyl group enhances stability against oxidation while enabling participation in ketone-specific reactions (e.g., nucleophilic additions). The phenoxazine core’s nitrogen and oxygen atoms facilitate coordination with metal ions, a property exploited in catalysis .

Spectroscopic Features

  • UV-Vis: Substituted phenoxazines exhibit absorption maxima in the 300–400 nm range, with bathochromic shifts observed for electron-withdrawing groups like benzoyl .

  • NMR: The ¹H NMR spectrum typically shows aromatic protons as multiplets (δ 6.8–7.8 ppm), with deshielding effects for protons adjacent to the carbonyl group.

Applications in Materials Science and Catalysis

Organic Photoredox Catalysis

CompoundSubstituentλₐᵦₛ (nm)E°(PC- +/PC) (V vs SCE)
10H-PhenoxazineNone320−1.85
10-(4-Bromophenyl)-10H-phenoxazine Br335−1.78
10-(4-Benzoylphenyl)-10H-phenoxazineC₆H₅-C=O350*−1.70*

*Predicted values based on substituent effects .

Comparative Analysis with Structural Analogs

Bromophenyl vs. Benzoylphenyl Derivatives

The bromine atom in 10-(4-bromophenyl)-10H-phenoxazine increases molecular weight (338.2 g/mol) and electronegativity, favoring halogen-bonding interactions. In contrast, the benzoyl group enhances π-π stacking and redox activity, making it more suitable for catalytic applications .

Methoxy-Substituted Phenoxazines

Methoxy groups improve solubility but reduce oxidative stability. For example, 9-(4-methoxyphenyl)-10H-phenoxazine exhibits a 20% higher solubility in THF than its benzoyl counterpart, albeit with a 0.15 V lower reduction potential .

Future Directions and Research Opportunities

  • Synthetic Optimization: Developing one-pot methodologies to integrate the benzoylphenyl group during core synthesis.

  • Catalytic Applications: Exploring cross-coupling reactions mediated by 10-(4-benzoylphenyl)-10H-phenoxazine’s excited-state properties.

  • Biological Studies: Investigating antimicrobial or anticancer activity, leveraging phenoxazines’ known intercalation with DNA .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator